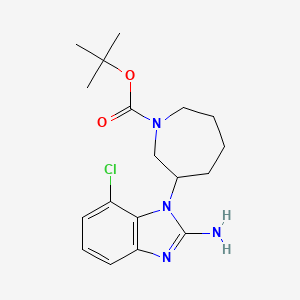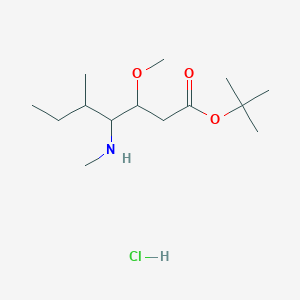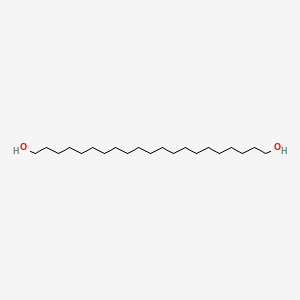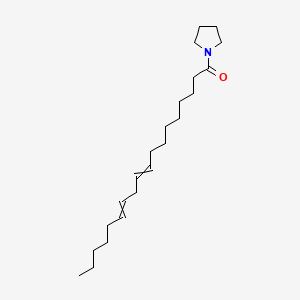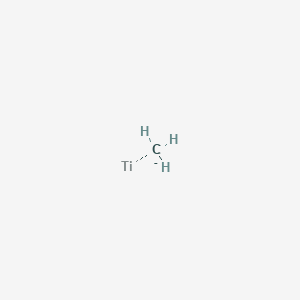
Titanium(IV) carbide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium(IV) carbide, also known as titanium carbide, is a refractory ceramic material with the chemical formula TiC. It is known for its extreme hardness (Mohs 9–9.5), high melting point (3,160°C), and excellent thermal and electrical conductivity. This compound appears as a black powder and has a face-centered cubic crystal structure similar to sodium chloride . Titanium carbide is found in nature as the rare mineral khamrabaevite .
Preparation Methods
Titanium(IV) carbide can be synthesized using various methods, including:
Carbothermic Reduction: This involves reducing titanium dioxide (TiO₂) with carbon at high temperatures.
Chemical Vapor Deposition (CVD): In this method, titanium tetrachloride (TiCl₄) reacts with methane (CH₄) at high temperatures to produce titanium carbide and hydrogen chloride (HCl).
Self-Propagating High-Temperature Synthesis (SHS): This involves an exothermic reaction between titanium and carbon powders, which propagates through the reactant mixture, forming titanium carbide.
Mechanical Alloying: This method involves milling titanium and carbon powders together to produce titanium carbide.
Chemical Reactions Analysis
Titanium(IV) carbide undergoes various chemical reactions, including:
Reduction: It can be reduced to titanium metal using strong reducing agents like sodium or magnesium.
Substitution: Titanium carbide can react with other carbides to form solid solutions, such as tungsten carbide-titanium carbide (WC-TiC) mixtures.
Common reagents used in these reactions include oxygen for oxidation, sodium or magnesium for reduction, and other metal carbides for substitution reactions. The major products formed include titanium dioxide, titanium metal, and various carbide mixtures.
Scientific Research Applications
Titanium(IV) carbide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which titanium(IV) carbide exerts its effects involves its high hardness and thermal stability. The strong orbital hybridization between the titanium d-orbital and the carbon 2p-orbital contributes to its high hardness . In catalytic applications, titanium carbide provides active sites for reactions, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
Titanium(IV) carbide is often compared with other refractory carbides, such as:
Tungsten Carbide (WC): Both have high hardness and are used in cutting tools, but tungsten carbide is more brittle.
Vanadium Carbide (VC): Similar to titanium carbide, vanadium carbide is used in hard alloys and as a catalyst.
Zirconium Carbide (ZrC): This compound has similar properties but is less commonly used due to its higher cost.
This compound stands out due to its unique combination of high hardness, thermal stability, and electrical conductivity, making it suitable for a wide range of advanced applications.
Properties
Molecular Formula |
CH3Ti- |
|---|---|
Molecular Weight |
62.902 g/mol |
IUPAC Name |
carbanide;titanium |
InChI |
InChI=1S/CH3.Ti/h1H3;/q-1; |
InChI Key |
NGHAJLKGHGJFDM-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


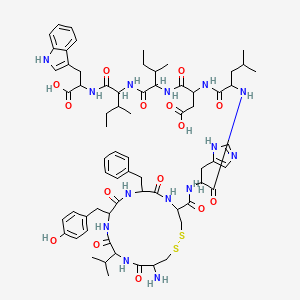
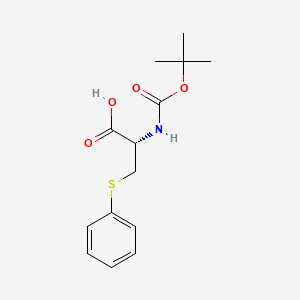
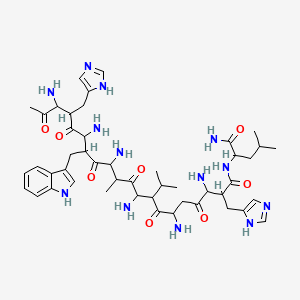
![N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide](/img/structure/B13393124.png)

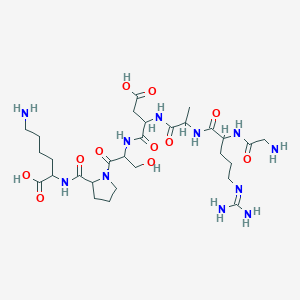
![(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-szabicyclo[3.1.0]hexane](/img/structure/B13393135.png)
![Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)-](/img/structure/B13393138.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13393153.png)
![4-[5-[3,4-Dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B13393157.png)
